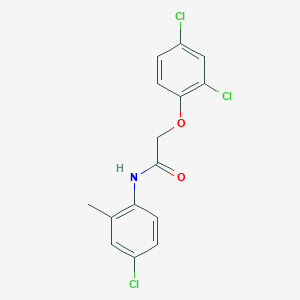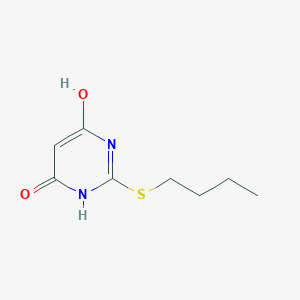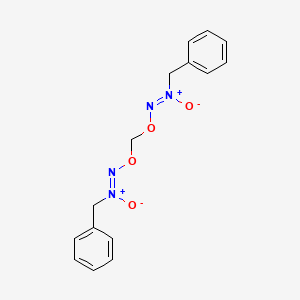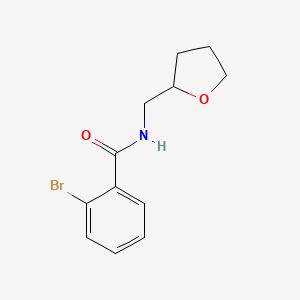
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione
Vue d'ensemble
Description
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione, also known as TTNPB, is a synthetic retinoid that has been used in scientific research for several decades. It is a potent agonist of retinoic acid receptors (RARs) and has been shown to have a wide range of biological effects.
Mécanisme D'action
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione is a potent agonist of RARs, which are nuclear receptors that regulate gene expression. Upon binding to RARs, 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione induces conformational changes that allow for the recruitment of coactivator proteins and the subsequent activation of gene transcription. This leads to changes in cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce differentiation in a variety of cell types, including cancer cells. 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione has also been shown to inhibit proliferation and induce apoptosis in cancer cells. In addition, 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione has been shown to regulate the expression of genes involved in development, metabolism, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione in lab experiments is its potency as an RAR agonist. This allows for the efficient activation of RAR signaling pathways and the subsequent regulation of gene expression. However, one limitation of using 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione is its low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research involving 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione. One area of interest is the development of more soluble analogs of 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione that can be used in a wider range of experimental settings. Another area of interest is the study of the role of RARs in the regulation of immune function, which could have implications for the treatment of autoimmune diseases. Finally, the use of 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione in combination with other drugs or therapies could be explored as a potential strategy for the treatment of cancer.
Applications De Recherche Scientifique
1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione has been extensively used in scientific research as a tool to study the biological effects of RAR activation. It has been shown to induce differentiation and inhibit proliferation in a variety of cell types, including cancer cells. 1-phenyl-4-(2-thienyl)-2-(2-thienylamino)-2-butene-1,4-dione has also been used to study the role of RARs in development, as well as in the regulation of gene expression.
Propriétés
IUPAC Name |
(Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c20-15(16-8-4-10-22-16)12-14(19-17-9-5-11-23-17)18(21)13-6-2-1-3-7-13/h1-12,19H/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEPOKOWJGQFHW-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC(=O)C2=CC=CS2)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C(=O)C2=CC=CS2)/NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}pyrrolidine](/img/structure/B3844528.png)
![1-{4-[4-(3-ethoxy-4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844534.png)
![3-(4-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3844554.png)

![butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3844564.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B3844575.png)

![{2-[(4-bromobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B3844594.png)


![9-[(benzyloxy)methyl]-3-methyl-9H-carbazole](/img/structure/B3844607.png)
![2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B3844613.png)